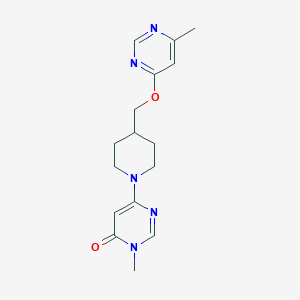
3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one is a complex organic compound with significant importance in various scientific and industrial fields. This compound's structure features two pyrimidin-4-one rings, each substituted by distinct functional groups, making it an intriguing subject of study for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials and Initial Reactions: The synthesis typically begins with commercially available chemicals like 3-methylpyrimidin-4-one and 6-methylpyrimidin-4-ol. The reaction conditions often involve anhydrous solvents, inert atmospheres, and temperatures ranging from 0°C to 100°C, depending on the specific step of the synthesis.
Piperidine Introduction: The piperidine ring is generally introduced via a substitution reaction. One common method involves the reaction of 6-methylpyrimidin-4-ol with piperidine in the presence of a base like sodium hydride or potassium carbonate, leading to the formation of the intermediate piperidinyl pyrimidine derivative.
Final Assembly: The final product is assembled through a series of condensation and cyclization reactions. The exact sequence and conditions can vary, but they often include using catalytic amounts of acids or bases to promote cyclization.
Industrial Production Methods
While laboratory-scale syntheses often focus on precision and yield, industrial production methods must scale up these processes efficiently. This involves optimizing reaction conditions, utilizing continuous flow reactors, and ensuring the sustainability of the process through waste minimization and recycling of solvents.
化学反応の分析
Types of Reactions
Oxidation: 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like lithium aluminium hydride or sodium borohydride, leading to the formation of reduced derivatives with varied chemical properties.
Common Reagents and Conditions
Reagents commonly used in these reactions include organic solvents (e.g., dichloromethane, ethanol), strong acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products Formed
Depending on the reaction type, major products include oxidized or reduced forms of the compound, substituted derivatives, and cyclized structures.
科学的研究の応用
Applications in Chemistry
In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Applications in Biology and Medicine
Biologically, 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one has shown potential as a lead compound for the development of new drugs targeting specific cellular pathways. Its derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Applications in Industry
Industrially, this compound is utilized in the development of specialty materials, such as advanced polymers and coatings, due to its unique structural features.
作用機序
The Mechanism by Which the Compound Exerts Its Effects
The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. This can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Molecular Targets and Pathways Involved
Enzymatic Inhibition: The compound may inhibit enzymes involved in DNA replication or protein synthesis, disrupting cellular processes in microorganisms or cancer cells.
Receptor Binding: By binding to specific receptors, the compound can modulate signaling pathways, leading to therapeutic effects in diseases like inflammation or infection.
類似化合物との比較
Comparison with Other Similar Compounds
When compared to other pyrimidine derivatives, 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one stands out due to its dual pyrimidin-4-one rings and unique substitution pattern, offering distinct chemical reactivity and biological activity.
Similar Compounds
Similar compounds include:
6-methylpyrimidin-4-one
4-(piperidin-1-yl)pyrimidin-4-one
6-methyl-4-(4-hydroxypyrimidin-4-yl)piperidine
Remember, this is a high-level overview
特性
IUPAC Name |
3-methyl-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-12-7-15(18-10-17-12)23-9-13-3-5-21(6-4-13)14-8-16(22)20(2)11-19-14/h7-8,10-11,13H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVDCSFDLKMBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=CC(=O)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














